

A Spectroscopic Comparison of 4-(BenzylOxy)-3-hydroxybenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(BenzylOxy)-3-hydroxybenzaldehyde

Cat. No.: B024091

[Get Quote](#)

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-(benzylOxy)-3-hydroxybenzaldehyde** and its key positional isomers. Aimed at researchers, scientists, and professionals in drug development, this document offers an objective analysis of the spectroscopic properties of these compounds, supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.

The differentiation of these isomers is crucial in synthetic chemistry and pharmaceutical sciences, where structural nuances can significantly impact biological activity and chemical reactivity. This guide presents quantitative data in clearly structured tables for straightforward comparison, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-(benzylOxy)-3-hydroxybenzaldehyde** and its isomers. These compounds share the same molecular formula ($C_{14}H_{12}O_3$) and mass, making spectroscopic analysis essential for their unambiguous identification.

Table 1: 1H NMR Spectroscopic Data

Compound	Aldehyde Proton (CHO) δ (ppm)	Aromatic Protons δ (ppm)	Benzylic Protons (CH ₂) δ (ppm)	Hydroxyl Proton (OH) δ (ppm)	Solvent
4-(Benzyoxy)-3-hydroxybenzaldehyde	9.81	7.48-7.30 (m, 7H), 7.10 (d, 1H)	5.18 (s, 2H)	5.95 (s, 1H)	CDCl ₃
3-(Benzyoxy)-4-hydroxybenzaldehyde	9.83	7.50-7.32 (m, 7H), 7.05 (d, 1H)	5.20 (s, 2H)	6.20 (s, 1H)	CDCl ₃
4-(Benzyoxy)-2-hydroxybenzaldehyde	11.33	7.45-7.35 (m, 5H), 6.65-6.55 (m, 3H)	5.15 (s, 2H)	9.75 (s, 1H)	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data

Compound	C=O	Aromatic C-O	Aromatic C-C	Benzyllic CH ₂	Solvent
4-(Benzylxy)-3-hydroxybenzaldehyde	191.1	150.9, 146.0	136.4, 130.8, 128.7, 128.2, 127.3, 124.7, 114.8, 110.0	71.1	CDCl ₃
3-(Benzylxy)-4-hydroxybenzaldehyde	191.0	152.0, 145.5	136.5, 130.5, 128.6, 128.0, 127.2, 125.0, 115.0, 112.0	70.8	CDCl ₃
4-(Benzylxy)-2-hydroxybenzaldehyde[1]	196.5	165.5, 162.0	135.8, 132.0, 128.8, 128.4, 127.4, 115.0, 109.0, 102.5	70.5	CDCl ₃

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	O-H Stretch	C-H (Aromatic) Stretch	C=O Stretch	C-O Stretch
4-(Benzylxy)-3-hydroxybenzaldehyde	~3300 (broad)	~3030	~1680	~1270, ~1130
3-(Benzylxy)-4-hydroxybenzaldehyde	~3350 (broad)	~3035	~1685	~1280, ~1135
4-(Benzylxy)-2-hydroxybenzaldehyde[1]	~3180 (broad)	~3060	~1650	~1260, ~1120

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	[M+H] ⁺ (m/z)	Key Fragmentation Peaks (m/z)
4-(Benzylxy)-3-hydroxybenzaldehyde	C ₁₄ H ₁₂ O ₃	228.24	229.08	91 (tropylium ion), 137
3-(Benzylxy)-4-hydroxybenzaldehyde[2][3]	C ₁₄ H ₁₂ O ₃	228.24	229.08	91 (tropylium ion), 137
4-(Benzylxy)-2-hydroxybenzaldehyde[1][4]	C ₁₄ H ₁₂ O ₃	228.24	229.08	91 (tropylium ion), 137

Table 5: UV-Vis Spectroscopic Data

Compound	λ _{max} (nm)	Molar Absorptivity (ε)	Solvent
4-(Benzylxy)-3-hydroxybenzaldehyde	~280, ~315	-	Ethanol
3-(Benzylxy)-4-hydroxybenzaldehyde	~283, ~310	-	Ethanol
4-(Benzylxy)-2-hydroxybenzaldehyde	~288, ~325	-	Ethanol

Note: Molar absorptivity data was not consistently available in the searched literature.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

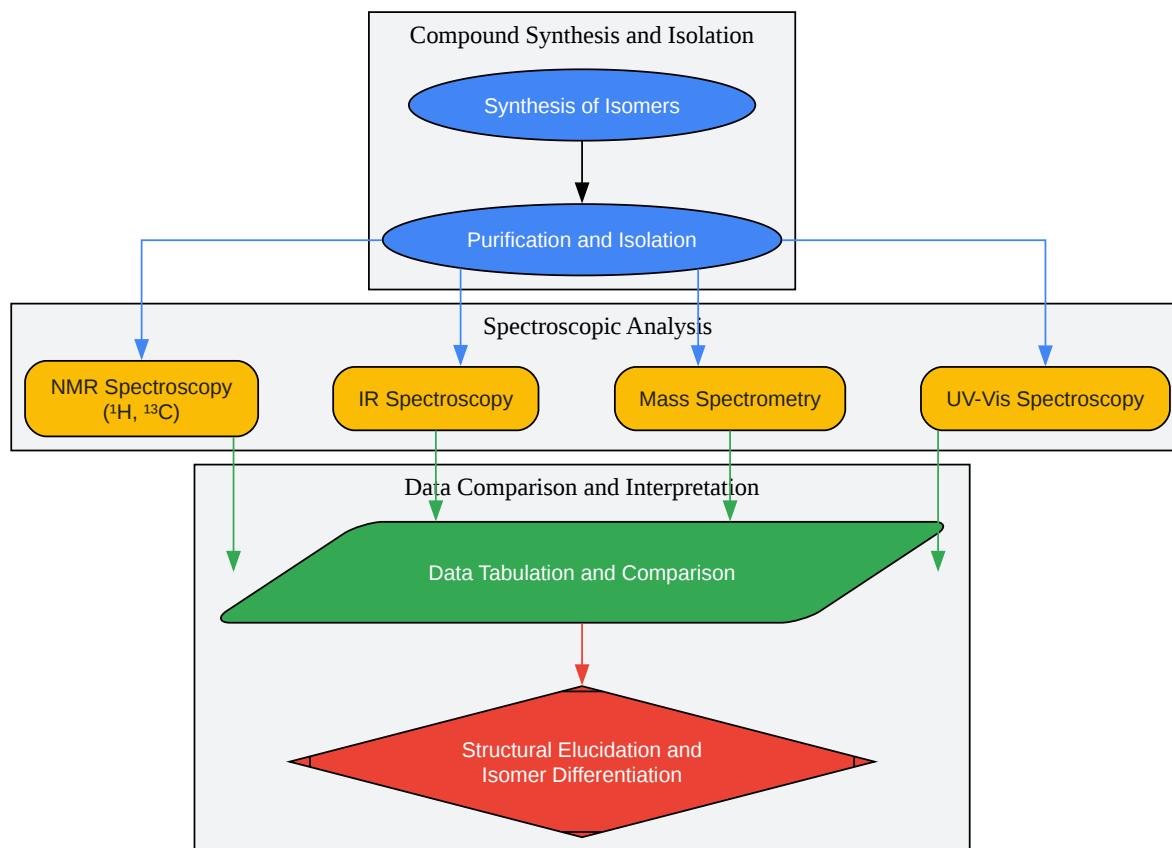
- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean NMR tube.
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans is typically required compared to ^1H NMR.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over a range of 4000-400 cm^{-1} .
- Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Acquisition:
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).
 - Acquire the mass spectrum in positive or negative ion mode.
 - For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).
- Data Analysis: The resulting mass spectrum plots the relative intensity of ions against their mass-to-charge ratio (m/z).

UV-Visible (UV-Vis) Spectroscopy[5]

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_{max}).[\[5\]](#)
- Instrumentation: A double-beam UV-Vis spectrophotometer.[\[5\]](#)
- Acquisition:
 - Use a quartz cuvette with a 1 cm path length.
 - Record a baseline spectrum with the cuvette filled with the solvent.
 - Record the sample spectrum over a wavelength range of 200-400 nm.
- Data Analysis: The spectrum is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λ_{max}) is a key characteristic.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the spectroscopic comparison of **4-(benzyloxy)-3-hydroxybenzaldehyde** and its isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Comparison of Isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzyl-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-Benzyl-4-hydroxybenzaldehyde | C14H12O3 | CID 11020635 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 3-Benzyl-4-hydroxybenzaldehyde | LGC Standards [lgcstandards.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 4-(Benzyl)-3-hydroxybenzaldehyde and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024091#spectroscopic-comparison-of-4-benzyl-3-hydroxybenzaldehyde-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com